1,2-benzothiazol-3-one

Industrial biocide Preservative stability Coating formulation

Alkaline aqueous formulations (pH 8-12) degrade chlorinated preservatives, compromising shelf life. 1,2-Benzisothiazol-3-one (BIT) is a non-halogenated isothiazolinone that remains stable and biocidally active across pH 4-12 with thermal robustness to 180 °C (TGA mass loss onset). • Broad-spectrum long-term preservation; typical in-can use: 0.02-0.04% active ingredient. • Compatible with amine-containing additives; formaldehyde-free scaffold simplifies regulatory documentation. • Available as ≥98% (HPLC) powder; bulk and custom packaging supported for industrial procurement.

Molecular Formula C7H5NOS
Molecular Weight 157.14 g/mol
Cat. No. B13843974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-benzothiazol-3-one
Molecular FormulaC7H5NOS
Molecular Weight157.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NS2
InChIInChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyDMSMPAJRVJJAGA-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIT Procurement & Technical Baseline


1,2-Benzisothiazol-3-one (BIT, CAS 2634-33-5) is a non-halogenated isothiazolinone heterocyclic compound with a fused benzothiazole ring system, widely employed as an industrial preservative and biocide in aqueous formulations. BIT functions via electrophilic S-N bond cleavage within the isothiazolinone ring, leading to intracellular protein thiol interactions that disrupt microbial metabolism. It exists as a white to off-white crystalline solid (melting point 155-158°C), exhibits low water solubility (1.1 g/L at 20°C), and demonstrates stability across a pH range of 4-12 [1]. Regulatory classification under CLP designates BIT as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, Eye Damage Category 1, Skin Sensitizer Category 1, and Aquatic Acute/Chronic Category 1 [2].

Why BIT Cannot Substitute Generic Isothiazolinones


Generic substitution among isothiazolinone biocides fails because structural differences drive quantifiable divergence in pH-dependent stability, photodegradation kinetics, and cellular toxicity thresholds. BIT's non-halogenated benzisothiazolinone scaffold confers alkaline stability (effective pH 4-12) and a moderate action speed suited for long-term preservation, whereas chlorinated analogs like CMIT/MIT degrade under alkaline conditions and function as rapid-kill agents with higher sensitization risk [1]. Comparative photolysis studies reveal BIT's degradation quantum yield (2.43-5.79 × 10⁻⁴) is substantially lower than MIT's (11-13.6 × 10⁻⁴), translating to longer aquatic environmental persistence and distinct risk profiles [2]. In mammalian cell models, BIT alters mitochondrial bioenergetics only at concentrations (≥100 µM) 20-fold higher than DCOIT (≥5 µM) [3]. These non-interchangeable properties mandate compound-specific selection.

BIT Quantitative Differentiation Evidence


Alkaline pH Stability Advantage vs. CMIT/MIT

BIT demonstrates functional stability across pH 4-12, enabling preservation of alkaline aqueous formulations where chlorinated isothiazolinones like CMIT/MIT exhibit degradation and reduced efficacy. A technical comparison establishes BIT's broad pH stability window versus CMIT/MIT's limited alkaline tolerance, which restricts the latter's utility in high-pH industrial systems such as certain paints, construction chemicals, and adhesives [1]. This pH tolerance window is independently corroborated by product technical datasheets confirming BIT stability from pH 3-13 and compatibility with amine-containing formulations .

Industrial biocide Preservative stability Coating formulation

Photodegradation Kinetics vs. MIT

Under simulated sunlight in natural water, BIT photodegrades with a quantum yield of 2.43-5.79 × 10⁻⁴, which is 2- to 5-fold lower than the quantum yield of methylisothiazolinone (MIT) at 11-13.6 × 10⁻⁴. This indicates MIT undergoes more rapid direct photolysis compared to BIT under equivalent conditions [1]. Furthermore, BIT's photodegradation is pH-dependent, with significantly enhanced degradation under alkaline conditions due to deprotonated BIT-N⁻ abundance, whereas MIT photodegradation is pH-independent across the tested range [1]. The estimated environmental half-life for both under natural sunlight at 30°N latitude is approximately 1.1 days [1].

Environmental fate Photodegradation Aquatic toxicology

Mammalian Cytotoxicity vs. DCOIT

In a head-to-head comparative study using murine brain endothelial cells (bEND.3), BIT demonstrated altered cellular metabolism only at concentrations of 100 µM or higher, whereas the chlorinated analog DCOIT (4,5-dichloro-2-n-octyl-isothiazolin-3-one) altered cellular metabolism at a substantially lower concentration of 5 µM [1]. Additionally, DCOIT exhibited a greater effect on glutathione (GSH) depletion than BIT, while BIT uniquely induced direct disturbance of mitochondrial bioenergetic flux—an effect not observed with DCOIT [1]. Both compounds increased reactive oxygen species (ROS) at mitochondrial and cellular levels [1].

Toxicology Mitochondrial bioenergetics Blood-brain barrier

Prenatal Developmental Toxicity NOAEL

The German MAK Commission's re-evaluation of BIT identified reduced fetal body weights and delayed ossifications at maternal doses of 73 or 90 mg/kg body weight per day in prenatal developmental toxicity studies in rats via gavage administration. The No Observed Adverse Effect Levels (NOAELs) for developmental toxicity were established at 29, 30, and 55 mg/kg body weight per day across three independent studies [1]. BIT is designated as a skin sensitizer with 'Sh' notation and is not genotoxic; valid carcinogenicity studies are lacking, and skin contact is not expected to contribute significantly to systemic toxicity [1].

Developmental toxicology Prenatal toxicity Occupational safety

Long-Term Preservative Action vs. CMIT/MIT

Industrial application guidance distinguishes BIT and CMIT/MIT by their antimicrobial action kinetics: BIT is characterized as having moderate action speed with excellent long-term preservation capability, whereas CMIT/MIT provides very fast initial microbial kill but offers only moderate long-term preservation [1]. BIT's non-specific mode of action is reported to reduce microbial resistance potential compared to targeted mechanisms . Some industrial systems employ BIT and CMIT/MIT in combination to leverage CMIT/MIT for rapid initial microbial control and BIT for sustained long-term preservation [1].

Preservative selection Formulation compatibility Antimicrobial kinetics

BIT Recommended Application Scenarios


Alkaline Industrial Formulation Preservation

BIT is the preferred isothiazolinone biocide for preserving aqueous formulations with alkaline pH (8-12) where chlorinated alternatives such as CMIT/MIT degrade and lose efficacy. Evidence demonstrates BIT maintains stability and antimicrobial function across pH 4-12, with commercial formulations effective up to pH 13 [1] . Suitable applications include construction chemicals, high-pH paints and coatings, adhesives, and metalworking fluids formulated under alkaline conditions. Typical use concentration: 0.02-0.04% active ingredient for in-can preservation [1].

Long-Term In-Can Preservation

BIT's moderate action speed combined with excellent long-term preservation capability positions it for applications where sustained antimicrobial protection throughout product shelf life is paramount, rather than rapid initial decontamination [1]. BIT's non-specific mode of action may reduce the potential for microbial resistance development . BIT can be formulated alone or combined with rapid-kill biocides such as CMIT/MIT or bronopol to achieve both immediate microbial control and extended preservation in a single system [1]. End-use sectors include water-based paints, polymer dispersions, starch slurries, leather processing fluids, and textile finishing auxiliaries.

Amine & High-Temperature Compatibility

BIT exhibits stability in the presence of amines and demonstrates high thermal stability, enabling incorporation into hot process fluids without loss of preservative efficacy [1] . The active ingredient is non-volatile, facilitating safe handling during elevated-temperature manufacturing operations. TGA data indicate BIT begins mass loss only at 180°C (heating rate 4°C/min), with significant weight loss occurring at 250°C [1]. This thermal robustness supports applications in emulsion polymerization, hot-fill operations, and systems where amine-containing additives (e.g., neutralizing agents, corrosion inhibitors) are present.

Formaldehyde-Free Preservative Systems

BIT serves as a formaldehyde-free preservative component suitable for products subject to formaldehyde content restrictions. Patent literature describes formaldehyde-free preservative blends combining BIT with dithiocarbamates to inhibit microbial degradation in products containing ingredients naturally susceptible to microbial contamination [1]. BIT's established regulatory profile under EU CLP and MAK classifications, including its non-genotoxic designation and defined developmental toxicity NOAEL values (29-55 mg/kg bw/day), supports risk assessment documentation required for market access .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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